molecular formula C21H18N8O7 B12388629 AChE/BChE-IN-13

AChE/BChE-IN-13

Cat. No.: B12388629
M. Wt: 494.4 g/mol
InChI Key: PMXHWCMLSNVKRN-UHFFFAOYSA-N
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Description

AChE/BChE-IN-13 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are crucial in the hydrolysis of the neurotransmitter acetylcholine, which plays a significant role in neurotransmission. The inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Chemical Reactions Analysis

AChE/BChE-IN-13 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AChE/BChE-IN-13 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: It is used to investigate the role of acetylcholinesterase and butyrylcholinesterase in various biological processes.

    Medicine: It is explored as a potential therapeutic agent for treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

AChE/BChE-IN-13 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for hydrolyzing acetylcholine, a neurotransmitter involved in neurotransmission. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . The molecular targets of this compound include the active sites of acetylcholinesterase and butyrylcholinesterase, where it binds and prevents the hydrolysis of acetylcholine .

Comparison with Similar Compounds

AChE/BChE-IN-13 is unique in its dual inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:

    Donepezil: Primarily inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.

    Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase and is used in the treatment of Alzheimer’s disease and Parkinson’s disease.

    Galantamine: Inhibits acetylcholinesterase and also modulates nicotinic receptors.

This compound stands out due to its higher selectivity and potency in inhibiting both enzymes, making it a promising candidate for further research and development .

Properties

Molecular Formula

C21H18N8O7

Molecular Weight

494.4 g/mol

IUPAC Name

3-amino-7-(2,5-dimethoxyanilino)-5',6-dinitro-2'-oxospiro[1,2-dihydrodiazepine-5,3'-1H-indole]-4-carbonitrile

InChI

InChI=1S/C21H18N8O7/c1-35-11-4-6-16(36-2)15(8-11)24-19-17(29(33)34)21(13(9-22)18(23)26-27-19)12-7-10(28(31)32)3-5-14(12)25-20(21)30/h3-8,24,26-27H,23H2,1-2H3,(H,25,30)

InChI Key

PMXHWCMLSNVKRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C(C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C(=C(NN2)N)C#N)[N+](=O)[O-]

Origin of Product

United States

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